molecular formula C10H12F3N B13591368 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)- CAS No. 1335494-04-6

1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)-

Cat. No.: B13591368
CAS No.: 1335494-04-6
M. Wt: 203.20 g/mol
InChI Key: MBSQCJRYAIIWCP-SSDOTTSWSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of 2-(trifluoromethyl)phenylacetone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at a controlled temperature to optimize yield and enantiomeric purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant E. coli whole cells in an aqueous medium containing surfactants and natural deep eutectic solvents. This biocatalytic approach enhances the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is unique due to its chiral nature and the presence of both the trifluoromethyl group and the aminopropane chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1335494-04-6

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(2R)-1-[2-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1

InChI Key

MBSQCJRYAIIWCP-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1C(F)(F)F)N

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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